molecular formula C20H19N3O4 B5306833 5-{[(3-hydroxyphenyl)amino]methylene}-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione

5-{[(3-hydroxyphenyl)amino]methylene}-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B5306833
M. Wt: 365.4 g/mol
InChI Key: WGPRSBUZUNRHIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[(3-hydroxyphenyl)amino]methylene}-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as HAMNO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of HAMNO is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. HAMNO has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. HAMNO has also been shown to activate the caspase pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
HAMNO has been shown to have various biochemical and physiological effects. In vitro studies have shown that HAMNO can inhibit the growth of cancer cells and induce apoptosis. HAMNO has also been shown to inhibit the production of pro-inflammatory cytokines, making it a potential anti-inflammatory agent. In addition, HAMNO has been shown to have antioxidant properties, which can help protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of HAMNO is its simple and efficient synthesis method. HAMNO can be synthesized in good yield and high purity, making it suitable for further research and applications. In addition, HAMNO has shown promising results in various scientific research applications, including medicinal chemistry and material science.
One of the limitations of HAMNO is its limited solubility in water, which can make it difficult to work with in some experiments. In addition, further research is needed to fully understand the mechanism of action of HAMNO and its potential side effects.

Future Directions

There are several future directions for research on HAMNO. One direction is to further investigate its potential use as an anti-cancer agent. Studies could focus on optimizing the synthesis method and testing HAMNO in vivo to determine its efficacy and potential side effects.
Another direction is to explore the use of HAMNO-based materials in organic electronics. Studies could focus on optimizing the properties of HAMNO-based materials and testing their performance in various electronic devices.
Overall, HAMNO is a promising compound with potential applications in various fields. Further research is needed to fully understand its mechanism of action and potential side effects, but its simple synthesis method and promising results make it a compound worth further investigation.

Synthesis Methods

HAMNO can be synthesized through a simple and efficient method using a one-pot reaction. The starting materials for the synthesis are 3-hydroxybenzaldehyde, mesityl oxide, and barbituric acid. The reaction is carried out in the presence of acetic acid and sulfuric acid, which act as catalysts. The product is obtained in good yield and high purity, making it suitable for further research and applications.

Scientific Research Applications

HAMNO has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, HAMNO has shown promising results as an anti-cancer agent. Studies have shown that HAMNO can induce apoptosis in cancer cells by activating the caspase pathway. HAMNO has also been studied for its potential use as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines.
In material science, HAMNO has been used as a building block for the synthesis of novel organic materials. HAMNO can be used as a ligand to form coordination compounds with various metals, which can be used as catalysts for various reactions. HAMNO-based materials have also been studied for their potential use in organic electronics, as they exhibit good charge transport properties.

properties

IUPAC Name

6-hydroxy-5-[(3-hydroxyphenyl)iminomethyl]-1-(2,4,6-trimethylphenyl)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-11-7-12(2)17(13(3)8-11)23-19(26)16(18(25)22-20(23)27)10-21-14-5-4-6-15(24)9-14/h4-10,24,26H,1-3H3,(H,22,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPRSBUZUNRHIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C(=C(C(=O)NC2=O)C=NC3=CC(=CC=C3)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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